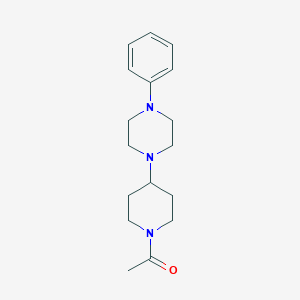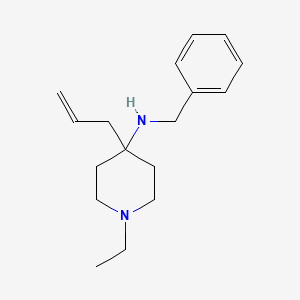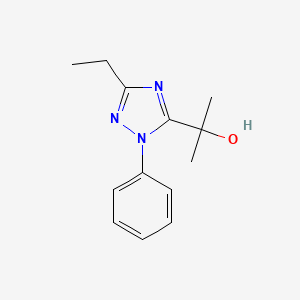![molecular formula C15H16N4OS B5659475 2,3-dimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1H-indole](/img/structure/B5659475.png)
2,3-dimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Indole derivatives are crucial in the realm of organic chemistry due to their significant biological activity and presence in natural and synthetic compounds. They have been explored for various applications, including antimicrobial properties.
Synthesis Analysis
The synthesis of indole derivatives often involves complex reactions including condensation, cyclization, and rearrangement processes. For instance, the addition reactions of heterocyclic compounds, such as the formation of benzazepines from indoles with dimethyl acetylenedicarboxylate in acetonitrile, showcase the diversity of synthetic approaches (Acheson, Bridson, & Cameron, 1972). Moreover, the synthesis of novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol demonstrates the coupling and condensation strategies employed in creating complex indole derivatives (Ramadan, Rasheed, & Ashry, 2019).
Molecular Structure Analysis
The molecular structure of indole derivatives reveals intricate details about their chemical behavior and potential applications. For example, the structure determination of products from the acid-catalyzed condensation of indole with acetone highlights the diversity of indole-derived compounds and their complex molecular frameworks (Noland et al., 1996).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, demonstrating their reactivity and versatility. The acid-catalyzed rearrangements in the arylimino indoline series, involving reactions of 1,2-dihydro-2-phenyl-2-(indol-3-yl-derivatives)-3-phenylimino-3H-indole with trichloroacetic and hydrochloric acids, provide insight into the chemical behavior of these compounds (Cardillo et al., 1992).
Physical Properties Analysis
The physical properties of indole derivatives, including melting points, solubility, and crystal structures, are crucial for understanding their application potential. The crystal and molecular structure analysis of methyl(±)-2-((1R,3R)-3-{ 2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate is an example of how physical properties are determined and their significance (Makaev et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, of indole derivatives are central to their application in synthesis and medicinal chemistry. The synthesis and antimicrobial activity of new linearly fused 6-substituted-3,8-diacetyl-4,7-dimethyl-2H-pyrano[6,5-f]indoles and their chemoselective bromination highlight the exploration of chemical properties for potential applications (Gadaginamath et al., 2005).
Eigenschaften
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-10-11(2)19(13-7-5-4-6-12(10)13)14(20)8-21-15-17-16-9-18(15)3/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOFHGVXNIYTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NN=CN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-dimethyl-2-phenyl-5,8-dihydro-4H,6H-pyrano[4',3':4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5659395.png)


![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5659412.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(4-fluorophenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5659420.png)
![3-[(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5659456.png)
![(4aR*,8aR*)-2-acetyl-7-[2-(cyclopentyloxy)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5659458.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5659461.png)


![8-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5659469.png)
![(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5659472.png)
![8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5659476.png)
![2-{[1-(2,5-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}-1,4-dimethylpiperazine](/img/structure/B5659479.png)